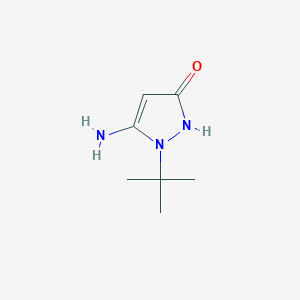

5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-pyrazoles are a class of organic compounds that have been used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are often used in the field of pharmaceutics and medicinal chemistry .

Synthesis Analysis

5-Amino-pyrazoles can be synthesized through various methods. One common method involves the condensation of β-ketonitriles with hydrazines . Another method reported involves a pseudo-three-component condensation reaction .Molecular Structure Analysis

The molecular structure of 5-Amino-pyrazoles generally consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an amino group .Chemical Reactions Analysis

5-Amino-pyrazoles can participate in a variety of chemical reactions. They can be used in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-pyrazoles can vary depending on the specific compound. For example, one compound has a molecular formula of C17H19N5O, an average mass of 309.366 Da, and a monoisotopic mass of 309.158966 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

The compound is used in the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. These derivatives have a wide range of pharmacological properties and are part of anxiolytic drugs. They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

Development of Drugs for Central Nervous System

The compound is used in the development of drugs for the treatment of the central nervous system. It’s also used in the development of viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Synthesis of Ceftolozane

The compound is used as an important intermediate product in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

Reaction with α, β -unsaturated Compounds

The compound is used in the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat, providing easy access to fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines .

Synthesis of N-Heterocyclic Amines

The compound is used in the synthesis of N-heterocyclic amines, which are valuable building blocks in drug discovery and modern organic synthesis . These amines are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Synthesis of Pyrazole Derivatives

The compound is used in the synthesis of pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol, also known as 3-amino-2-tert-butyl-1H-pyrazol-5-one, is a type of 5-amino-pyrazole . These compounds are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . .

Mode of Action

5-amino-pyrazoles are known to be involved in a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Biochemical Pathways

5-amino-pyrazoles are known to be used in the synthesis of diverse heterocyclic compounds, which are often found in many natural products, such as vitamins, hormones, antibiotics, and dyes .

Result of Action

5-amino-pyrazoles are known to be similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Eigenschaften

IUPAC Name |

3-amino-2-tert-butyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)10-5(8)4-6(11)9-10/h4H,8H2,1-3H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROXQDABYJKKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634496 |

Source

|

| Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol | |

CAS RN |

359867-35-9 |

Source

|

| Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)